molecular formula C13H22O B8325006 5H-Inden-5-one, 7-butyloctahydro- CAS No. 72152-83-1

5H-Inden-5-one, 7-butyloctahydro-

Cat. No. B8325006
CAS RN: 72152-83-1
M. Wt: 194.31 g/mol
InChI Key: NMJPUKVHEHWPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Inden-5-one, 7-butyloctahydro- is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Inden-5-one, 7-butyloctahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Inden-5-one, 7-butyloctahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72152-83-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

7-butyl-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C13H22O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h10-11,13H,2-9H2,1H3

InChI Key

NMJPUKVHEHWPMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)CC2C1CCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

5-Butylbicyclo [4.3.0] non-1-en-3-one (120 g) is hydrogenated in ethyl acetate (125 ml) over 1.5 g of 5% palladium on carbon at a pressure of 4 atmospheres in a Parr apparatus. The solution is filtered through celite to remove the catalyst, concentrated, and the residue is vacuum distilled through a 12" Vigreaux column to yield 114 g (bp 98°-102° C. at 0.5 mm) of 5-butylbicyclo [4.3.0] nonan-3-one represented by the structure: ##STR10##
Quantity
120 g
Type
reactant
Reaction Step One
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125 mL
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solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

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